N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H14FN3O2S2 and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One area of interest is the compound's application in photodynamic therapy (PDT) for treating cancer. The structure of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide shares similarities with compounds known for their photosensitizing properties. For instance, derivatives of 1,3,4-thiadiazole, which exhibit good fluorescence properties and high singlet oxygen quantum yield, are considered potential Type II photosensitizers in PDT. These compounds, due to their ability to generate reactive oxygen species upon light activation, could be effective in destroying cancer cells or pathogens in targeted photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Compounds with the 1,3,4-thiadiazole core have demonstrated significant antimicrobial and antiproliferative properties. Research indicates that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine show promising DNA protective ability against oxidative stress and strong antimicrobial activity against certain strains of bacteria. This suggests that this compound could be explored further for its potential antimicrobial and protective effects on cellular DNA (Gür et al., 2020).
Anticancer Activity
The structural motif of 1,3,4-thiadiazole is significant in the development of anticancer agents. Novel derivatives of this family have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. Certain compounds in this category have shown potent inhibitory effects on tumor cells, suggesting the potential of this compound and its derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting its significance in cancer research (Almasirad et al., 2016).
Anticonvulsant Agents
The modification of the 1,3,4-thiadiazole structure has led to the synthesis of compounds with considerable anticonvulsant activity. Some derivatives have been shown to bind to benzodiazepine receptors, contributing to their anticonvulsant pharmacophore. These findings suggest that compounds like this compound could be potential candidates for the development of new anticonvulsant medications, with specific compounds demonstrating significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-23-14-7-5-12(6-8-14)15(22)19-16-20-21-17(25-16)24-10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGZOSRHYZGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.